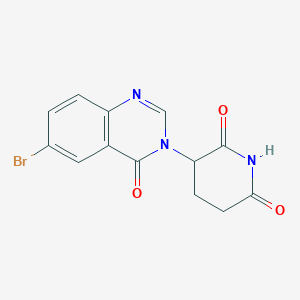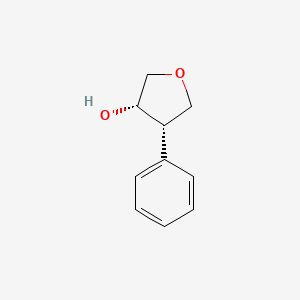
cis-4-Phenyltetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyloxolan-3-ol is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a phenyl group attached to the fourth carbon of the oxolane ring and a hydroxyl group attached to the third carbon. The presence of both aromatic and hydroxyl functionalities makes it an interesting molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyloxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 4-phenyl-1,3-butanediol under acidic conditions. This reaction typically uses sulfuric acid or hydrochloric acid as a catalyst and is carried out at elevated temperatures to facilitate the formation of the oxolane ring.
Another method involves the reduction of 4-phenyloxolan-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process selectively targets the carbonyl group, converting it into a hydroxyl group and yielding 4-phenyloxolan-3-ol.
Industrial Production Methods
In an industrial setting, the production of 4-phenyloxolan-3-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the cyclization process. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-phenyloxolan-3-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group into a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-Phenyloxolan-3-one
Reduction: 4-Phenyloxolan-3-amine
Substitution: 4-Phenyloxolan-3-chloride
Wissenschaftliche Forschungsanwendungen
4-Phenyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: 4-Phenyloxolan-3-ol is used in the production of polymers, resins, and other materials with desirable physical and chemical properties.
Wirkmechanismus
The mechanism of action of 4-phenyloxolan-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing metabolic pathways. The hydroxyl group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids. These interactions can alter the conformation and function of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Phenyloxolan-3-ol can be compared with other similar compounds, such as:
4-Phenyloxolan-2-ol: Differing in the position of the hydroxyl group, this compound exhibits distinct reactivity and biological activity.
4-Phenyloxolan-3-one: The ketone analog of 4-phenyloxolan-3-ol, which lacks the hydroxyl group and has different chemical properties.
4-Phenyl-1,3-butanediol: A precursor in the synthesis of 4-phenyloxolan-3-ol, this diol has two hydroxyl groups and different reactivity.
Eigenschaften
CAS-Nummer |
794513-09-0 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(3S,4S)-4-phenyloxolan-3-ol |
InChI |
InChI=1S/C10H12O2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
DMERZAYEXRFPAW-NXEZZACHSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](CO1)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(CO1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


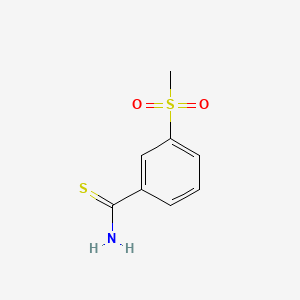
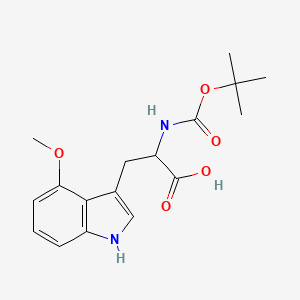

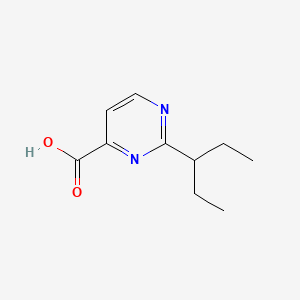

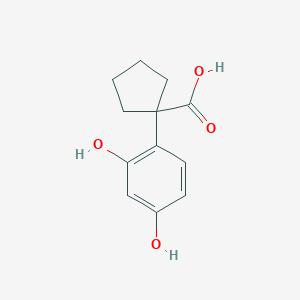

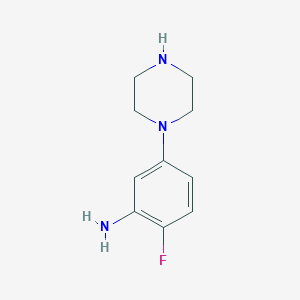

![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)

methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)
